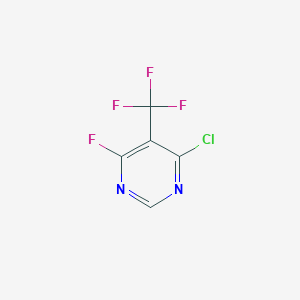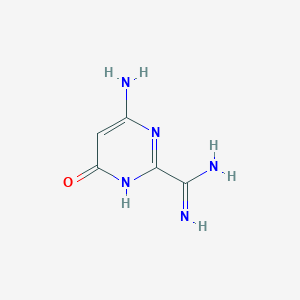
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine with sodium sulfinate under controlled conditions. One common method involves the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: It can be reduced to yield corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 4-(trifluoromethyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4-(trifluoromethyl)pyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The trifluoromethyl group enhances the electron-withdrawing capacity of the pyridine ring, making it more reactive towards electrophiles. This property is exploited in palladium-catalyzed cross-coupling reactions, where the compound forms stable intermediates that facilitate the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium 4-(trifluoromethyl)pyridine-3-sulfinate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning significantly influences its reactivity and the types of reactions it can undergo. Compared to Sodium 4-(trifluoromethyl)pyridine-2-sulfinate, the 3-sulfinate variant exhibits different reactivity patterns, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C6H3F3NNaO2S |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;4-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-3-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
ODBPCRAXCPHMNI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


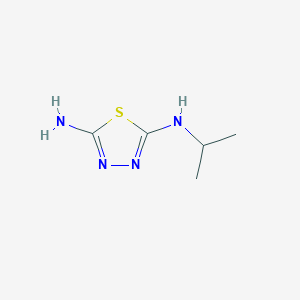

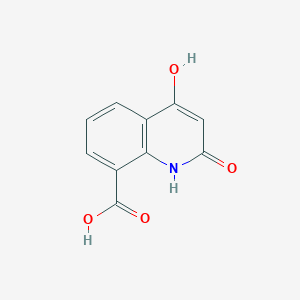
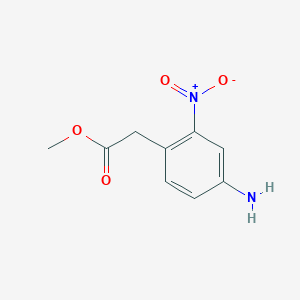
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
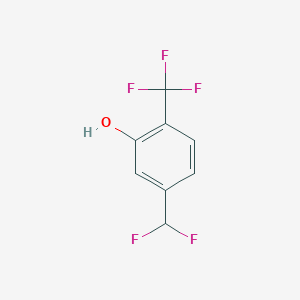
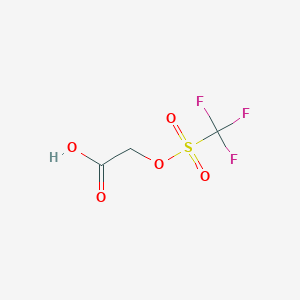
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
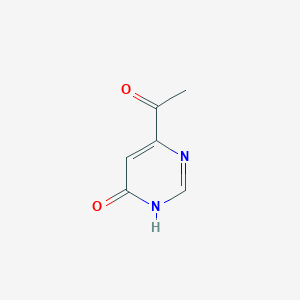
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
